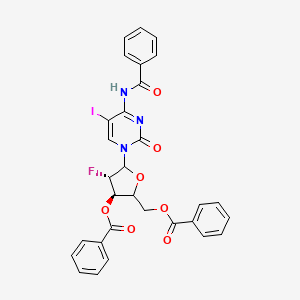
(3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4-fluorotetrahydrofuran-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4-fluorotetrahydrofuran-3-yl benzoate is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydrofuran ring, a fluorine atom, and multiple benzoyl and benzamido groups, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4-fluorotetrahydrofuran-3-yl benzoate involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the fluorine atom, and the attachment of the benzoyl and benzamido groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Common reagents used in these reactions include iodine, benzoyl chloride, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4-fluorotetrahydrofuran-3-yl benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The benzoyl and benzamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new functional groups in place of the benzoyl or benzamido groups.
Scientific Research Applications
(3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4-fluorotetrahydrofuran-3-yl benzoate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving nucleotides and nucleosides.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4-fluorotetrahydrofuran-3-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context.
Comparison with Similar Compounds
(3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4-fluorotetrahydrofuran-3-yl benzoate: can be compared with other similar compounds, such as:
Nucleoside analogs: These compounds share structural similarities and are often used in antiviral and anticancer therapies.
Fluorinated organic molecules: The presence of a fluorine atom can significantly impact the compound’s reactivity and biological activity.
Benzoyl and benzamido derivatives: These functional groups are common in various pharmaceuticals and can influence the compound’s solubility and stability.
The uniqueness of This compound lies in its combination of these features, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H23FIN3O7 |
|---|---|
Molecular Weight |
683.4 g/mol |
IUPAC Name |
[(3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H23FIN3O7/c31-23-24(42-29(38)20-14-8-3-9-15-20)22(17-40-28(37)19-12-6-2-7-13-19)41-27(23)35-16-21(32)25(34-30(35)39)33-26(36)18-10-4-1-5-11-18/h1-16,22-24,27H,17H2,(H,33,34,36,39)/t22?,23-,24+,27?/m0/s1 |
InChI Key |
JLSSGKUNYKOIPA-AYIBLLACSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2I)C3[C@H]([C@@H](C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2I)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


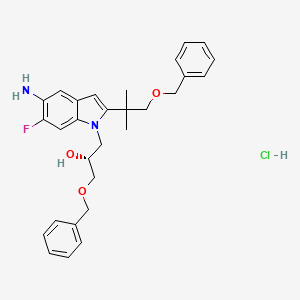
![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B14117543.png)

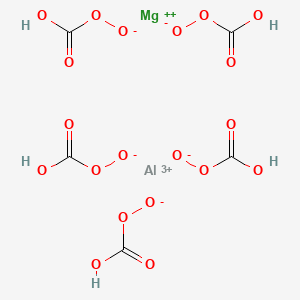

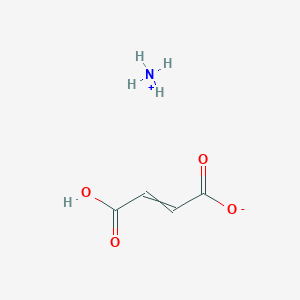
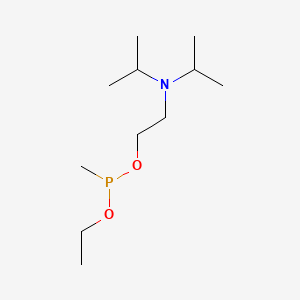
![2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole](/img/structure/B14117587.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117599.png)
![[2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate](/img/structure/B14117600.png)

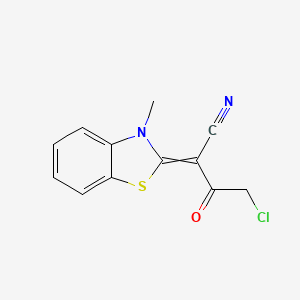
![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117618.png)

